4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-nitrobenzamide
Overview
Description
4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C20H13ClN2O5 and its molecular weight is 396.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.0512992 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Chemical Properties
A study by Shtamburg et al. (2012) explored the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide, revealing significant insights into its amide nitrogen atom's pyramidality within the O–N–Cl moiety. This compound selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN, demonstrating the selective reactivity and potential for further chemical manipulation (Shtamburg et al., 2012).
Synthesis and Application in Chemical Reactions
Vichard, Alvey, and Terrier (2001) discovered that 4-chloro-7-nitrobenzofurazan exhibits pericyclic reactivity in a Diels–Alder reaction, providing a facile route to functionalized hydroxynaphthofurazans. This highlights the compound's utility in synthetic organic chemistry, enabling the synthesis of complex heterocyclic structures under mild conditions (Vichard, Alvey, & Terrier, 2001).
Biological Activity and Potential Applications
He, Yang, Hou, Teng, and Wang (2014) investigated the synthesis, crystal structure, and biological activity of a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide. Their findings suggest potential antitumor activity, supported by electrochemical measurements, DFT calculations, and biological assays. This compound exhibited slightly better inhibition than standard treatments in certain cancer cell lines, hinting at its potential as a novel antitumor agent (He et al., 2014).
Crystal Engineering and Design
Saha, Nangia, and Jaskólski (2005) explored crystal engineering with hydrogen and halogen bonds, including a study on the crystal structure of 4-nitrobenzamide and its interactions. Their work contributes to the understanding of molecular tapes and interaction domains, which are critical for the design of new materials and pharmaceuticals (Saha, Nangia, & Jaskólski, 2005).
Properties
IUPAC Name |
4-chloro-N-(2-methoxydibenzofuran-3-yl)-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O5/c1-27-19-9-14-12-4-2-3-5-17(12)28-18(14)10-15(19)22-20(24)13-7-6-11(21)8-16(13)23(25)26/h2-10H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBUJJRRIGZJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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